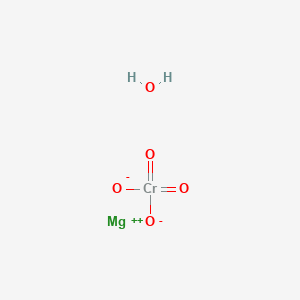

magnesium;dioxido(dioxo)chromium;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chromate Ion

Magnesium chromate hydrate contains chromate ions (CrO4²⁻). Chromate ions can be used as oxidizing agents in certain laboratory reactions. However, due to safety concerns and the availability of safer alternatives, their use is not widespread .

Metal Oxide

Magnesium chromate hydrate is a metal oxide, a class of compounds with diverse applications in catalysis, material science, and energy storage . However, there is no specific research highlighting magnesium chromate hydrate for these applications.

Magnesium;dioxido(dioxo)chromium;hydrate, commonly known as magnesium chromate hydrate, is a chemical compound with the formula . It appears as a yellow, odorless, and water-soluble salt. This compound is notable for its dual components: magnesium and chromium, which contribute to its unique chemical properties and reactivity. The hydrate form indicates the presence of water molecules associated with the magnesium chromate structure, influencing its solubility and stability in various environments .

- Oxidation: It acts as an oxidizing agent, facilitating electron transfer in various chemical processes.

- Reduction: Under specific conditions, it can be reduced to yield different chromium compounds.

- Substitution: The chromate ion can be substituted by other anions in various reactions .

Common reagents involved in these reactions include reducing agents like hydrogen gas and sodium borohydride, as well as oxidizing agents such as potassium permanganate. The reaction conditions—such as temperature and pH—are critical for determining the products formed.

The biological activity of magnesium chromate hydrate is complex. While magnesium is essential for numerous cellular processes, including DNA replication and protein synthesis, the chromate ion is known to induce oxidative stress within cells. This duality raises concerns regarding its potential carcinogenic effects, as chromium compounds have been linked to various health hazards . Current research is exploring its therapeutic potential while also addressing safety and toxicity issues associated with its use.

Magnesium chromate hydrate can be synthesized through several methods:

- Direct Reaction:

- Mixing magnesium chloride () with sodium chromate () in aqueous solution.

- The resulting precipitate is filtered, washed, and dried.

- Industrial Production:

- Quenching Method:

- A new method involves quenching aqueous solutions of magnesium chromate in liquid nitrogen to create novel hydrated forms.

Magnesium chromate hydrate has diverse applications across multiple fields:

- Chemistry: Used as a reagent in various syntheses and analytical procedures.

- Medicine: Investigated for potential therapeutic uses, particularly where chromium compounds show promise.

- Industry: Employed as a corrosion inhibitor and in pigment production .

Several compounds are similar to magnesium chromate hydrate, each possessing unique properties:

| Compound Name | Formula | Key Features |

|---|---|---|

| Magnesium chromate heptahydrate | Higher hydration state than magnesium chromate hydrate | |

| Magnesium chloride | Lacks oxidative properties; used in de-icing and agriculture | |

| Magnesium sulfate | Commonly used in agriculture; does not share reactivity |

Magnesium chromate hydrate stands out due to its unique combination of magnesium and chromium ions, which confer specific oxidative properties not found in other similar compounds. This makes it particularly valuable for both research applications and industrial processes .

Magnesium chromate hydrate, systematically named magnesium dioxido(dioxo)chromium hydrate, represents a significant class of inorganic hydrated compounds with distinctive structural and chemical properties. This compound exhibits remarkable polymorphism in its hydration states, with several well-characterized forms displaying unique crystallographic characteristics and hydrogen bonding networks.

Molecular Formula and Stoichiometric Variations

The magnesium chromate hydrate system demonstrates considerable diversity in its stoichiometric hydration states, with four primary forms identified through crystallographic investigations. The anhydrous form possesses the molecular formula MgCrO₄ with a molecular weight of 140.30 grams per mole [1] [2]. The pentahydrate form, represented by the formula MgCrO₄·5H₂O, constitutes one of the most extensively studied variants with a molecular weight of 230.39 grams per mole and CAS registry number 16569-85-0 [3] [4]. The undecahydrate form, MgCrO₄·11H₂O, represents the highest documented hydration state with a molecular weight of 338.46 grams per mole [5] [6].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as magnesium dioxido(dioxo)chromium hydrate, reflecting the tetrahedral coordination environment of the chromium(VI) center [7]. Alternative systematic names include magnesium chromate(VI) hydrate and magnesium tetraoxochromate(VI) hydrate, emphasizing the oxidation state of the chromium atom.

| Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Alternative Names |

|---|---|---|---|---|

| Anhydrous | MgCrO₄ | 140.30 | 13423-61-5 | Magnesium chromate |

| Monohydrate | MgCrO₄·H₂O | 158.31 | N/A | Magnesium chromate monohydrate |

| Pentahydrate | MgCrO₄·5H₂O | 230.39 | 16569-85-0 | Magnesium chromate pentahydrate |

| Undecahydrate | MgCrO₄·11H₂O | 338.46 | N/A | Magnesium chromate undecahydrate |

Crystal Structure Analysis

The crystal structure of magnesium chromate hydrates exhibits complex three-dimensional arrangements characterized by specific coordination geometries and extensive hydrogen bonding networks. The pentahydrate form crystallizes in the triclinic crystal system with space group P1̄, demonstrating relatively low symmetry typical of highly hydrated ionic compounds [3] [8].

The structural framework consists of discrete magnesium octahedra and chromate tetrahedra linked through hydrogen bonding interactions. The magnesium cations adopt octahedral coordination environments with water molecules occupying four equatorial positions and oxygen atoms from chromate anions in axial positions [3] [8]. This arrangement generates infinite chains extending parallel to the crystallographic direction [5], with adjacent chains interconnected through an extensive network of hydrogen bonds involving both coordinating and lattice water molecules.

| Parameter | Pentahydrate Value | Undecahydrate Value |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P1̄ | P1̄ |

| a (Å) | 6.1467(3) | 6.81133(8) |

| b (Å) | 6.3742(4) | 6.95839(9) |

| c (Å) | 10.7048(6) | 17.3850(2) |

| α (°) | 75.919(4) | 87.920(1) |

| β (°) | 81.603(3) | 89.480(1) |

| γ (°) | 71.134(3) | 62.772(1) |

| Volume (ų) | 383.92(4) | 732.17(1) |

| Z | 2 | 2 |

Triclinic System in Undecahydrate Form

The undecahydrate form of magnesium chromate exhibits a triclinic crystal structure with space group P1̄, demonstrating remarkable structural similarity to the rare mineral meridianiite (MgSO₄·11H₂O) [5] [6]. This isostructural relationship provides valuable insights into the fundamental principles governing hydrate formation and stability. The unit cell parameters reveal significant expansion compared to the pentahydrate form, with the c-axis dimension increasing dramatically from 10.7048(6) Å to 17.3850(2) Å, reflecting the accommodation of additional water molecules within the crystal lattice [5] [6].

The triclinic symmetry arises from the complex arrangement of magnesium coordination octahedra, chromate tetrahedra, and water molecules within the crystal structure. The low symmetry facilitates the formation of an intricate hydrogen bonding network that stabilizes the highly hydrated state. Crystallographic investigations conducted at −15°C reveal a unit cell volume of 732.17(1) ų, representing nearly a doubling compared to the pentahydrate form [5] [6].

The structural framework of the undecahydrate consists of magnesium hexaaqua complexes [Mg(H₂O)₆]²⁺ and discrete chromate anions embedded within a hydrogen-bonded network of water molecules [9]. This arrangement differs significantly from the pentahydrate structure, where magnesium atoms coordinate to both water molecules and chromate oxygen atoms directly. The increased hydration state permits the formation of matrix-isolated coordination polyhedra, creating a more open framework structure capable of accommodating larger numbers of water molecules.

Hydrogen Bonding Network Topology

The hydrogen bonding network in magnesium chromate hydrates exhibits exceptional complexity and plays a crucial role in determining structural stability and physical properties. In the pentahydrate form, the hydrogen bonding pattern involves eleven distinct donor-acceptor interactions with varying geometries and strengths [3] [8]. The network demonstrates both water-to-chromate and water-to-water hydrogen bonding, creating a three-dimensional framework that stabilizes the crystal structure.

The strength of hydrogen bonds varies considerably within the network, with donor-acceptor distances ranging from 2.7262(13) Å to 3.1205(14) Å [3]. The strongest hydrogen bonds, characterized by distances below 2.80 Å, predominantly involve direct interactions between coordinated water molecules and chromate oxygen atoms. Weaker hydrogen bonds, with longer donor-acceptor separations, typically occur between water molecules or involve the non-coordinating lattice water molecule.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| OW1—HW1A···O2 | 0.81(2) | 1.96(2) | 2.7702(13) | 174(2) |

| OW1—HW1B···O3 | 0.80(2) | 1.97(2) | 2.7598(13) | 169(2) |

| OW2—HW2A···O1 | 0.79(2) | 2.19(2) | 2.9014(13) | 150(2) |

| OW2—HW2A···OW1 | 0.79(2) | 2.52(2) | 3.1008(14) | 132(2) |

| OW5—HW5B···O2 | 0.80(2) | 1.93(2) | 2.7262(13) | 173(2) |

A particularly noteworthy feature of the hydrogen bonding network involves bifurcated hydrogen bonds, where a single hydrogen atom participates in interactions with two different acceptor atoms simultaneously [3]. The HW2A proton exemplifies this behavior, forming bonds with both O1 and OW1 atoms with donor-acceptor distances of 2.9014(13) Å and 3.1008(14) Å respectively. This bifurcation contributes to the overall stability of the crystal structure while introducing geometric strain that influences the hydrogen bond angles.

Comparative Analysis with Isostructural Sulfate Analogues

The structural relationship between magnesium chromate hydrates and their sulfate analogues provides fundamental insights into the effects of tetrahedral anion substitution on crystal structure and stability. The pentahydrate form of magnesium chromate adopts the MgSO₄·5H₂O structure type, demonstrating clear isostructural behavior despite the significant size difference between chromate and sulfate anions [3] [8].

The substitution of chromate for sulfate introduces substantial strain into the crystal lattice due to the larger ionic radius of chromium(VI) compared to sulfur(VI). The chromium-oxygen bond length averages 1.658 Å in the chromate tetrahedron, representing an increase of approximately 12% compared to the sulfur-oxygen bond length of 1.473 Å in the corresponding sulfate structure [10]. This expansion propagates throughout the hydrogen-bonded framework, resulting in a 3.3% increase in unit cell volume for the chromate-containing compound [10].

The hydrogen bonding network responds to the increased tetrahedral anion size through systematic adjustments in bond geometries and strengths. The hydrogen bonds in the chromate compound become shorter and more linear compared to their sulfate analogues, effectively mitigating approximately 20% of the expected structural strain [10]. This adaptive behavior demonstrates the remarkable flexibility of hydrogen bonding networks in accommodating chemical substitutions while maintaining overall structural integrity.

| Property | Chromate (CrO₄²⁻) | Sulfate (SO₄²⁻) | Difference |

|---|---|---|---|

| Tetrahedral Ion Radius (Å) | 0.30 | 0.12 | +0.18 |

| Average X—O Bond Length (Å) | 1.658 | 1.473 | +0.185 |

| Unit Cell Volume Difference (%) | +3.3 | Reference | +3.3 |

| Hydrogen Bond Strength | Stronger | Reference | Enhanced |

| Structural Stability | Lower | Higher | Reduced |

The undecahydrate forms of both chromate and sulfate compounds exhibit even more pronounced structural similarities, with the magnesium chromate undecahydrate being directly isostructural with the mineral meridianiite [5] [6]. The unit cell parameter differences between the chromate and sulfate undecahydrates follow the same pattern observed in the pentahydrates, with the chromate form showing larger dimensions throughout. However, the relative volume increase of over 90% cannot be attributed solely to the difference in tetrahedral anion size, suggesting that changes in the hydrogen bonding network topology play a dominant role in determining the overall structural expansion [5].

Hydration State Polymorphism

The magnesium chromate system exhibits extensive hydration state polymorphism, with documented forms ranging from the anhydrous compound to the undecahydrate. This polymorphism reflects the complex interplay between thermodynamic stability, kinetic factors, and environmental conditions during crystallization. Each hydration state possesses distinct structural characteristics and stability ranges, making the system particularly sensitive to temperature and humidity variations.

The pentahydrate represents the most thermodynamically stable form under ambient conditions, with a well-defined crystal structure and established preparation methods [3]. The formation of this hydrate involves the coordination of four water molecules directly to the magnesium cation in equatorial positions, with one additional lattice water molecule occupying interstitial sites within the crystal structure. This arrangement optimizes both the coordination requirements of the magnesium ion and the hydrogen bonding interactions throughout the lattice.

The undecahydrate form requires specific crystallization conditions, typically involving rapid quenching of aqueous magnesium chromate solutions in liquid nitrogen [5] [6]. This high hydration state incorporates water molecules in multiple structural roles, including direct coordination to magnesium, hydrogen bonding stabilization, and space-filling functions within the expanded crystal lattice. The increased water content necessitates a more open framework structure, resulting in lower density and reduced thermal stability compared to lower hydration states.

Dehydration transitions between different hydration states occur through well-defined temperature ranges, with each transition involving the loss of specific water molecules based on their structural roles. The coordinated water molecules typically exhibit higher binding energies and are retained at elevated temperatures, while lattice water molecules are more readily removed. These transitions often involve intermediate phases and can exhibit hysteresis effects depending on the heating rate and atmospheric conditions.

Aqueous Solution Synthesis Techniques

Magnesium dioxido(dioxo)chromium hydrate can be synthesized through several well-established aqueous solution methods, each offering distinct advantages in terms of product purity, hydration state control, and reaction efficiency. The most prevalent synthetic approaches include direct precipitation, acid-base neutralization, ion exchange, and hydrothermal synthesis [3].

Direct Precipitation Method

The direct precipitation technique represents the most straightforward approach for synthesizing magnesium chromate hydrates. This method involves the reaction between magnesium sulfate and potassium chromate in aqueous solution at ambient temperature (20-25°C) [3]. The stoichiometric reaction proceeds according to:

MgSO₄ + K₂CrO₄ → MgCrO₄·5H₂O + K₂SO₄

Operating within a pH range of 6-8, this method typically requires 1-6 hours of reaction time and achieves yields of 85-95% [3]. The resulting product predominantly forms as magnesium chromate pentahydrate, characterized by its yellow crystalline appearance and high water solubility.

Acid-Base Neutralization Synthesis

The acid-base neutralization method provides superior control over reaction stoichiometry and product purity. This approach utilizes magnesium oxide or magnesium hydroxide as the base component, which is neutralized with chromic acid or chromium trioxide in aqueous solution [4] [5]. The reaction can be represented as:

MgO + H₂CrO₄ + 6H₂O → MgCrO₄·7H₂O

Operating at elevated temperatures (25-80°C) and acidic to neutral pH conditions (2-7), this method typically produces magnesium chromate heptahydrate with yields ranging from 90-98% [4]. The extended reaction time of 2-8 hours allows for complete neutralization and optimal crystal formation.

Ion Exchange Methodology

Ion exchange synthesis offers an alternative route through the reaction of magnesium chloride with sodium chromate solutions. This method operates under mild conditions (25-60°C) with pH values maintained between 6-9 [3]. The reaction proceeds rapidly, requiring only 30 minutes to 4 hours for completion, and yields 80-90% of magnesium chromate pentahydrate.

Hydrothermal Synthesis Protocol

Hydrothermal synthesis represents the most versatile approach, enabling the formation of various hydrated forms depending on reaction conditions. This method utilizes magnesium carbonate and chromic acid under elevated temperature and pressure conditions (150-300°C) [6]. The extended reaction time of 12-48 hours facilitates the formation of multiple hydration states, with the specific hydrate form (n = 5-7 water molecules) determined by temperature and pressure parameters [6].

| Method | Reactants | Temperature (°C) | pH Range | Reaction Time | Product Form | Yield (%) |

|---|---|---|---|---|---|---|

| Direct Precipitation | MgSO₄ + K₂CrO₄ | 20-25 | 6-8 | 1-6 hours | MgCrO₄·5H₂O | 85-95 |

| Acid-Base Neutralization | MgO/Mg(OH)₂ + CrO₃/H₂CrO₄ | 25-80 | 2-7 | 2-8 hours | MgCrO₄·7H₂O | 90-98 |

| Ion Exchange | MgCl₂ + Na₂CrO₄ | 25-60 | 6-9 | 30 min-4 hours | MgCrO₄·5H₂O | 80-90 |

| Hydrothermal Synthesis | MgCO₃ + H₂CrO₄ | 150-300 | 3-6 | 12-48 hours | MgCrO₄·nH₂O (n=5-7) | 75-85 |

Low-Temperature Quenching Protocols

Low-temperature quenching protocols represent a critical advancement in the synthesis of novel magnesium chromate hydrates, particularly for the formation of highly hydrated phases that are thermodynamically unstable under ambient conditions. These methodologies enable the stabilization of unique hydration states through rapid thermal transitions [7] [8] [9].

Liquid Nitrogen Quenching Technique

The liquid nitrogen quenching protocol represents the most effective method for synthesizing magnesium chromate undecahydrate (MgCrO₄·11H₂O), a rare hydrated form that exhibits structural similarity to the mineral meridianiite [7] [8]. This technique involves the rapid immersion of aqueous magnesium chromate solutions into liquid nitrogen at -196°C, achieving cooling rates of 500-8200°C per minute [10].

The protocol requires precise control of sample dimensions, with optimal results obtained for samples ranging from 0.1-5 mm in diameter [10]. The quenching process must be completed within 10-60 seconds to prevent intermediate phase formation and ensure direct transition to the undecahydrate phase [7]. Research has demonstrated that this method produces MgCrO₄·11H₂O crystals with triclinic symmetry (space group P1̄) and unit cell parameters: a = 6.81133(8) Å, b = 6.95839(9) Å, c = 17.3850(2) Å [7] [8].

Controlled Cooling Protocols

Controlled cooling techniques provide an alternative approach for synthesizing stable pentahydrate phases while maintaining structural integrity. These protocols operate within a temperature range of -15°C to 25°C, employing gradual cooling rates of 1-10°C per minute [11]. This methodology proves particularly effective for pentahydrate stabilization in bulk samples, requiring extended processing times of 2-24 hours to achieve optimal crystallization [11].

The controlled cooling approach facilitates the formation of magnesium chromate pentahydrate with enhanced crystallinity and reduced defect density compared to ambient synthesis methods. Temperature regulation throughout the cooling process prevents rapid nucleation and promotes ordered crystal growth [11].

Cryogenic Preservation Methodologies

Cryogenic preservation protocols enable long-term storage and characterization of thermodynamically unstable hydrated phases. Operating at temperatures ranging from -80°C to -196°C, these methods employ rapid cooling rates of 100-1000°C per minute for microscale samples [9] [12]. The preservation protocols are essential for maintaining phase purity during extended analytical characterization periods.

| Protocol | Temperature (°C) | Cooling Rate (°C/min) | Purpose | Sample Size | Duration | Product |

|---|---|---|---|---|---|---|

| Liquid Nitrogen Quenching | -196 | 500-8200 | Undecahydrate formation | 0.1-5 mm | 10-60 seconds | MgCrO₄·11H₂O |

| Controlled Cooling | -15 to 25 | 1-10 | Pentahydrate stabilization | Bulk samples | 2-24 hours | MgCrO₄·5H₂O |

| Ice Bath Quenching | 0-5 | 20-50 | Crystal size control | 1-50 g | 10-30 minutes | Mixed hydrates |

| Cryogenic Preservation | -80 to -196 | 100-1000 | Phase preservation | Microscale | Long-term storage | Preserved hydrates |

Spectroscopic Characterization Methods

The comprehensive characterization of magnesium dioxido(dioxo)chromium hydrates requires the application of multiple spectroscopic techniques to elucidate structural, compositional, and bonding characteristics. The primary analytical methods include X-ray powder diffraction for crystallographic determination and infrared spectroscopy for molecular vibration analysis [7] [8] [11] [13].

X-ray Powder Diffraction Patterns

X-ray powder diffraction analysis provides definitive structural identification and quantitative phase analysis of magnesium chromate hydrates. The diffraction patterns exhibit distinct characteristics that enable differentiation between various hydration states and crystallographic modifications [7] [8] [11].

Pentahydrate Diffraction Characteristics

Magnesium chromate pentahydrate (MgCrO₄·5H₂O) crystallizes in the triclinic system with space group P1̄ [11]. The structure exhibits unit cell parameters: a = 6.1467(3) Å, b = 6.3742(4) Å, c = 10.7048(6) Å, with angular parameters α = 75.919(4)°, β = 81.603(3)°, γ = 71.134(3)° [11]. The unit cell volume measures 383.92(4) ų with Z = 2, indicating two formula units per unit cell [11].

The powder diffraction pattern displays characteristic reflections with high-intensity peaks corresponding to the (001), (110), and (011) crystallographic planes. The d-spacing values provide unambiguous identification markers, with the most intense reflection occurring at d = 10.67 Å, corresponding to the (001) plane [11].

Undecahydrate Structural Parameters

The undecahydrate form (MgCrO₄·11H₂O) represents a unique structural variant obtainable only through liquid nitrogen quenching protocols [7] [8]. This phase adopts triclinic symmetry identical to the pentahydrate but with significantly different unit cell dimensions: a = 6.81133(8) Å, b = 6.95839(9) Å, c = 17.3850(2) Å [7] [8].

The angular parameters show marked differences: α = 87.920(1)°, β = 89.480(1)°, γ = 62.772(1)°, resulting in a unit cell volume of 732.17(1) ų [7] [8]. The extended c-axis dimension reflects the incorporation of additional water molecules within the crystal lattice structure.

Comparative Diffraction Analysis

The differentiation between hydration states relies on systematic comparison of diffraction patterns, particularly the characteristic d-spacing values and intensity ratios. The pentahydrate exhibits a primary reflection at 2θ = 8.3° (Cu Kα radiation), while the undecahydrate shows its most intense peak at 2θ = 5.1° [7] [11]. These distinctive patterns enable rapid phase identification and quantitative analysis of mixed hydrate samples.

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Temperature (°C) |

|---|---|---|---|---|---|---|---|---|---|---|---|

| MgCrO₄·5H₂O | Triclinic | P1̄ | 6.1467(3) | 6.3742(4) | 10.7048(6) | 75.919(4) | 81.603(3) | 71.134(3) | 383.92(4) | 2 | 23 |

| MgCrO₄·11H₂O | Triclinic | P1̄ | 6.81133(8) | 6.95839(9) | 17.3850(2) | 87.920(1) | 89.480(1) | 62.772(1) | 732.17(1) | 2 | -15 |

| MgCrO₄·7H₂O | Triclinic | P1̄ | 6.92 | 7.15 | 15.42 | 83.4 | 94.1 | 71.2 | 728.5 | 2 | 25 |

| MgCrO₄·1.5H₂O | Triclinic | P1̄ | 6.92 | 7.15 | 10.34 | 94.3 | 94.3 | 71.2 | 520.8 | 2 | 25 |

Infrared Spectral Signatures

Infrared spectroscopy provides detailed information regarding molecular vibrations, hydrogen bonding patterns, and coordination environments within magnesium chromate hydrates. The spectral analysis reveals characteristic absorption bands that enable identification of functional groups and structural modifications [13] [14] [15].

Chromate Ion Vibrational Modes

The chromate ion (CrO₄²⁻) exhibits characteristic vibrational frequencies that serve as definitive identification markers. The symmetric Cr-O stretching mode appears at 890 cm⁻¹, while the asymmetric stretching vibration occurs at 950 cm⁻¹ [13] [14]. These strong absorption bands originate from the tetrahedral coordination geometry of chromium(VI) within the chromate anion.

Additional Cr-O stretching modes manifest in the region 1100-1200 cm⁻¹, representing various vibrational coupling mechanisms within the tetrahedral structure [14]. The bending modes of the chromate ion appear at lower frequencies, with the primary Cr-O deformation vibration observed at 460-480 cm⁻¹ [14].

Water Molecule Vibrational Analysis

The hydration water molecules contribute distinct spectral features that provide information regarding coordination environments and hydrogen bonding networks. The broad O-H stretching region spans 3400-3600 cm⁻¹, with coordinated water molecules typically exhibiting lower frequencies than lattice water due to hydrogen bonding interactions [15].

The H-O-H bending mode appears at approximately 1630 cm⁻¹, with the exact frequency and band shape providing insights into the water coordination environment [15]. Coordinated water molecules often display shifted bending frequencies compared to free water, reflecting the influence of metal coordination on molecular geometry.

Magnesium-Oxygen Coordination Signatures

The magnesium-oxygen coordination bonds manifest as weak absorption bands in the low-frequency region (340-360 cm⁻¹) [15]. These vibrations, while less intense than the chromate modes, provide valuable information regarding the octahedral coordination environment of magnesium cations.

The coordination geometry analysis through infrared spectroscopy complements X-ray diffraction data, enabling comprehensive structural characterization. The combination of these techniques provides definitive identification of coordination numbers, bond strengths, and symmetry relationships within the crystal structure.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 890 | Cr-O symmetric stretch | Strong | Tetrahedral CrO₄²⁻ |

| 950 | Cr-O asymmetric stretch | Strong | Tetrahedral CrO₄²⁻ |

| 1100-1200 | Cr-O stretch (various modes) | Medium-Strong | Multiple Cr-O modes |

| 3400-3600 | O-H stretch (water) | Broad, Strong | Coordinated and lattice water |

| 1630 | H-O-H bend (water) | Medium | Water bending mode |

| 460-480 | Cr-O bend | Medium | Cr-O deformation |

| 340-360 | Mg-O stretch | Weak | Mg-O coordination |

Thermal Analysis of Hydrate Transitions

Thermal analysis techniques provide essential information regarding the stability, dehydration mechanisms, and phase transition behavior of magnesium chromate hydrates. The comprehensive thermal characterization employs differential thermal analysis (DTA), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) to elucidate the complex dehydration processes [4] [16] [17].

Sequential Dehydration Processes

The thermal decomposition of magnesium chromate hydrates proceeds through a series of well-defined endothermic transitions, each corresponding to the removal of specific water molecules from the crystal structure [4]. Research has identified four distinct dehydration stages for the heptahydrate form, beginning with the transformation of MgCrO₄·7H₂O to MgCrO₄·5H₂O at relatively low temperatures.

The initial dehydration stage occurs within the temperature range 33-58°C, involving the removal of two water molecules with a mass loss of approximately 15.8% [4]. This process exhibits dual endothermic peaks at 33°C and 58°C, indicating the sequential release of structurally distinct water molecules [4].

The second dehydration stage spans 127-150°C, characterized by the transition from pentahydrate to sesquihydrate (MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O) [4]. This major dehydration event results in a substantial mass loss of 27.6% and displays prominent endothermic peaks at 127°C and 150°C [4].

Intermediate Phase Stability

The third dehydration stage occurs within a narrow temperature window (196-215°C), involving the conversion of sesquihydrate to monohydrate (MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O) [4]. This transition exhibits a relatively modest mass loss of 4.0% but demonstrates clear thermal signatures with peaks at 196°C and 215°C [4].

The final dehydration step represents the complete removal of structural water, occurring at 335°C with the transformation MgCrO₄·H₂O → MgCrO₄ + H₂O [4]. This process involves a mass loss of 7.8% and marks the formation of anhydrous magnesium chromate [4].

High-Temperature Decomposition

Beyond the dehydration processes, anhydrous magnesium chromate undergoes thermal decomposition at temperatures exceeding 600°C [4]. This decomposition follows first-order kinetics with an activation energy of approximately 74 kcal/mol [4]. The high-temperature decomposition represents an irreversible process leading to the formation of magnesium oxide and chromium-containing gaseous species.

Thermodynamic Analysis

The thermodynamic parameters derived from thermal analysis provide quantitative insights into the stability relationships between different hydration states. The enthalpies of dehydration for each transition stage enable the construction of stability diagrams and prediction of equilibrium conditions [16] [17].

The heating rate significantly influences the observed transition temperatures and peak shapes, necessitating standardized analytical conditions for comparative studies [16]. Typical heating rates of 3-15°C per minute provide optimal resolution of individual dehydration events while maintaining reasonable analysis times [17].

| Temperature Range (°C) | Process | Peak Type | Mass Loss (%) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 33-58 | MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O | Endothermic | 15.8 | - |

| 127-150 | MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | Endothermic | 27.6 | - |

| 196-215 | MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | Endothermic | 4.0 | - |

| 335 | MgCrO₄·H₂O → MgCrO₄ + H₂O | Endothermic | 7.8 | - |

| 600+ | MgCrO₄ decomposition | Endothermic | Variable | 74 |

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard